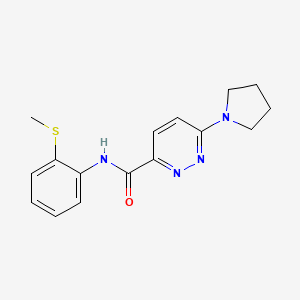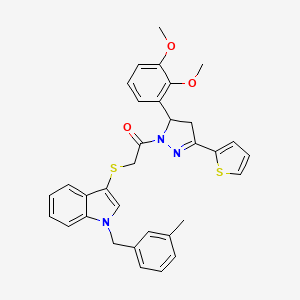
N-(2-(methylthio)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(methylthio)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPTP is a pyridazine derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Synthesis and Structural Innovation
Research into the synthesis and applications of N-(2-(methylthio)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide and related compounds has shown that these molecules serve as key intermediates in the production of a wide range of heterocyclic compounds. For instance, studies have demonstrated the utility of similar compounds in the synthesis of pyridinethiones, isothiazolopyridines, pyridothiazines, and pyridothiazepines. These processes often leverage both conventional and microwave-assisted synthetic methods to enhance yields and reduce reaction times, pointing to the critical role of such compounds in facilitating efficient and innovative approaches to heterocyclic chemistry (Youssef, Azab, & Youssef, 2012).
Antimicrobial and Biological Activities
Compounds related to N-(2-(methylthio)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide have been explored for their biological activities, including antimicrobial effects. For example, the synthesis and investigation of thio-substituted ethyl nicotinate derivatives and their cyclization into thieno[2,3-b]pyridines and pyridothienopyrimidines have shown potential antimicrobial activities. These studies underscore the role of such compounds in the development of new antimicrobial agents, offering promising avenues for addressing drug resistance and infectious diseases (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Heterocyclic Compound Synthesis
The versatility of N-(2-(methylthio)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide and similar molecules extends to their use in the synthesis of a diverse array of heterocyclic compounds, including pyridine-2(1H)-thiones, nicotinamides, and various pyridine derivatives. These compounds have been evaluated for antimicrobial and antifungal activities, showcasing their potential as precursors in the development of pharmacologically active molecules (Othman, 2013).
Cytotoxicity and Anticancer Research
Further research into compounds structurally related to N-(2-(methylthio)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide has explored their cytotoxic properties. Studies have synthesized and tested various aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives for in vitro cytotoxic activity against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells. These investigations highlight the potential of such compounds in anticancer research and therapy, contributing to the ongoing search for novel anticancer agents (Hassan, Hafez, & Osman, 2014).
Propiedades
IUPAC Name |
N-(2-methylsulfanylphenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-22-14-7-3-2-6-12(14)17-16(21)13-8-9-15(19-18-13)20-10-4-5-11-20/h2-3,6-9H,4-5,10-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHHBCPEXSWMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(methylthio)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B2573007.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2573008.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2573010.png)

![2'-(Dicyclohexylphosphino)-N,N-dimethyl[1,1'-biphenyl]-4-amine](/img/structure/B2573012.png)

![N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2573015.png)

![Benzyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2573017.png)

![N-(4-chlorophenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2573020.png)


![3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2573029.png)